Thermal Stability: 27°C Higher Melting Point and 35°C Higher Decomposition Temperature vs. Furan Analog BO-DPPF
In a direct head-to-head comparison under identical experimental conditions, BO-DPPT (thiophene-flanked) exhibits quantitatively superior thermal robustness relative to its furan-flanked counterpart BO-DPPF, despite sharing the identical 2-butyloctyl solubilizing chain. The melting point (Tm) measured by differential scanning calorimetry (DSC) is 112°C for BO-DPPT versus 85°C for BO-DPPF—a difference of 27°C [1]. Thermogravimetric analysis (TGA) reveals that the temperature corresponding to 5% weight loss (Td) is 305°C for BO-DPPT compared to 270°C for BO-DPPF, representing a 35°C higher decomposition threshold [1]. This thermal stability differential is attributed to the stronger electron-donating character and higher polarizability of thiophene versus furan, which enhances intermolecular donor–acceptor interactions in the solid state [1].
| Evidence Dimension | Thermal stability: melting point (Tm) and decomposition temperature at 5% weight loss (Td) |
|---|---|
| Target Compound Data | Tm = 112°C; Td (5% weight loss) = 305°C |
| Comparator Or Baseline | BO-DPPF (furan analog): Tm = 85°C; Td = 270°C |
| Quantified Difference | ΔTm = +27°C; ΔTd = +35°C |
| Conditions | DSC and TGA under nitrogen atmosphere; heating from room temperature to 700°C; data reported in J. Mater. Res. 2017, 32, 810–821, Table I |
Why This Matters
Higher melting and decomposition temperatures broaden the thermal processing window for annealing, vacuum deposition, and device operation, reducing the risk of morphological degradation during fabrication and enabling compatibility with higher-temperature backend processing steps.
- [1] Do, T. T., Takeda, Y., Manzhos, S., Bell, J., Tokito, S., & Sonar, P. (2017). A comparative study of electrochemical, optical properties and electropolymerization behavior of thiophene- and furan-substituted diketopyrrolopyrrole. Journal of Materials Research, 32(4), 810–821. DOI: 10.1557/jmr.2017.26 View Source
